molecular formula C19H17Cl2FN2O2 B5191153 N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide

N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide

Cat. No.: B5191153
M. Wt: 395.3 g/mol
InChI Key: RZHYSFUQONCNDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a dichlorophenyl and a fluorophenyl carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Dichlorophenyl Group: This step involves the reaction of the piperidine derivative with 2,5-dichlorobenzoyl chloride under basic conditions to form the corresponding amide.

    Addition of the Fluorophenyl Carbonyl Group: The final step involves the acylation of the piperidine derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Nitro or halogen-substituted aromatic derivatives.

Scientific Research Applications

N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: This compound can be used in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It can serve as a tool compound for studying the interactions of piperidine derivatives with biological targets.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The dichlorophenyl and fluorophenyl groups may enhance binding affinity and selectivity towards these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide
  • N-(2,6-dichlorophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide

Uniqueness

N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide is unique due to the specific positioning of the dichlorophenyl group, which may confer distinct steric and electronic properties, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2FN2O2/c20-14-3-6-16(21)17(11-14)23-18(25)12-7-9-24(10-8-12)19(26)13-1-4-15(22)5-2-13/h1-6,11-12H,7-10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHYSFUQONCNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=C(C=CC(=C2)Cl)Cl)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.